2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features a pyrazole ring attached to a propanoic acid backbone with a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole derivatives with appropriate amino acids under controlled conditions. One common method involves the use of Rh(III)-catalyzed C–H functionalization reactions . This method allows for selective synthesis by tuning the reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and efficient catalytic processes.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that regulate metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazole ring but differs in its substituents and overall structure.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are used in medicinal chemistry.
Uniqueness
2-(Methylamino)-3-(1h-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(methylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-10-4-2-3-9-10/h2-4,6,8H,5H2,1H3,(H,11,12) |
InChI Key |
OXMCBIGXXMWJOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
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